molecular formula C7H16O2 B14599573 1,5-Heptanediol CAS No. 60096-09-5

1,5-Heptanediol

Cat. No.: B14599573
CAS No.: 60096-09-5
M. Wt: 132.20 g/mol
InChI Key: NNYOSLMHXUVJJH-UHFFFAOYSA-N
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Description

1,5-Heptanediol is an organic compound with the molecular formula C₇H₁₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. This compound is a colorless, viscous liquid that is miscible with water and commonly used in various industrial applications, including the production of polymers and as a chemical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Heptanediol can be synthesized through several methods. One common method involves the hydrogenation of heptanoic acid or its esters. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.

Another method involves the reduction of 1,5-heptanedione using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is usually performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanoic acid derivatives. The process involves the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or nickel, to facilitate the reduction of the carboxylic acid group to a hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

1,5-Heptanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form heptanedioic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to heptane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Heptanedioic acid.

    Reduction: Heptane.

    Substitution: 1,5-dichloroheptane.

Scientific Research Applications

1,5-Heptanediol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various polymers and as a solvent in organic reactions.

    Biology: The compound is used in the preparation of biologically active molecules and as a stabilizer in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: this compound is used in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1,5-Heptanediol depends on its application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. The compound can act as a nucleophile in substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A shorter chain diol with similar chemical properties but different physical properties due to the shorter carbon chain.

    1,6-Hexanediol: A six-carbon diol that is also used in polymer production and has similar reactivity.

    1,8-Octanediol: An eight-carbon diol with similar applications but different solubility and melting point characteristics.

Uniqueness

1,5-Heptanediol is unique due to its seven-carbon chain, which provides a balance between hydrophilicity and hydrophobicity. This makes it particularly useful in applications where moderate solubility in water and organic solvents is required. Its specific chain length also imparts unique mechanical properties to polymers synthesized from it, making it a valuable compound in material science.

Properties

CAS No.

60096-09-5

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

heptane-1,5-diol

InChI

InChI=1S/C7H16O2/c1-2-7(9)5-3-4-6-8/h7-9H,2-6H2,1H3

InChI Key

NNYOSLMHXUVJJH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCO)O

Origin of Product

United States

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